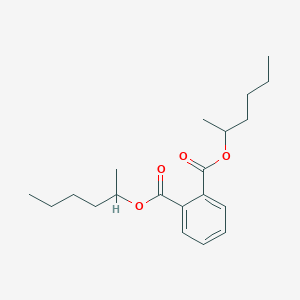

Bis(1-methylpentyl) Phthalate

Descripción general

Descripción

It is a clear, colorless liquid with a faint odor and is insoluble in water.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dihexan-2-yl benzene-1,2-dicarboxylate can be synthesized through the esterification of terephthalic acid with hexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 150-200°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .

Industrial Production Methods

In industrial settings, the production of dihexan-2-yl benzene-1,2-dicarboxylate follows a similar esterification process but on a larger scale. The reactants are continuously fed into a reactor, and the product is distilled to achieve the desired purity. The use of continuous reactors and distillation columns ensures efficient production and high yield.

Análisis De Reacciones Químicas

Types of Reactions

Dihexan-2-yl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield terephthalic acid and hexanol.

Oxidation: The compound can be oxidized under strong oxidative conditions to produce terephthalic acid.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: Terephthalic acid and hexanol.

Oxidation: Terephthalic acid.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Industrial Applications

-

Plasticizer in Polyvinyl Chloride (PVC) :

- BMPP is primarily used as a plasticizer in PVC production. It enhances the flexibility and workability of PVC products, which are commonly used in construction materials, medical devices, and consumer goods.

-

Coatings and Adhesives :

- The compound is also utilized in coatings and adhesives, where it improves adhesion properties and resistance to environmental degradation.

-

Personal Care Products :

- BMPP can be found in personal care products such as cosmetics and lotions, where it serves as a solvent and emollient.

Environmental Impact

Phthalates, including BMPP, have raised concerns regarding their persistence in the environment and potential endocrine-disrupting effects. Studies have demonstrated that BMPP can leach from products into the environment, contributing to pollution in air, water, and soil .

Case Studies on Environmental Persistence

- A study assessing the biodegradability of phthalates indicated that BMPP exhibits environmental persistence similar to other phthalates, posing risks of accumulation in aquatic ecosystems .

- Research conducted on phthalate contamination in marine environments revealed significant levels of BMPP, highlighting the need for monitoring and regulation .

Health Effects

Research has linked exposure to phthalates with various health issues, including reproductive toxicity and developmental problems. Specifically:

- Endocrine Disruption : BMPP has been identified as a potential endocrine disruptor, which can interfere with hormonal systems in both humans and wildlife .

- Toxicity Studies : Toxicological evaluations have shown that BMPP can affect aquatic organisms, with studies indicating lethal concentrations (LC50 values) that suggest significant risks to fish populations exposed to contaminated waters .

Regulatory Framework

Due to increasing awareness of the health and environmental impacts associated with phthalates, regulatory measures have been implemented globally. In the United States, specific phthalates—including BMPP—are subject to scrutiny under environmental protection laws aimed at reducing exposure risks .

Summary Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Plasticizers | Enhances flexibility and durability of plastics | PVC products |

| Coatings & Adhesives | Improves adhesion properties | Industrial coatings |

| Personal Care Products | Acts as a solvent/emollient | Cosmetics |

| Environmental Monitoring | Assessment of persistence in ecosystems | Marine contamination studies |

Mecanismo De Acción

The mechanism by which dihexan-2-yl benzene-1,2-dicarboxylate exerts its effects involves its interaction with biological molecules. As a plasticizer, it integrates into polymer matrices, increasing their flexibility by reducing intermolecular forces. In biological systems, it can interact with enzymes and receptors, potentially disrupting normal hormonal functions and metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

Dibutyl phthalate: Another commonly used plasticizer with similar applications but different physical properties.

Diisodecyl phthalate: Used in similar applications but has a different molecular structure and properties

Uniqueness

Dihexan-2-yl benzene-1,2-dicarboxylate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer alkyl chains compared to dibutyl phthalate provide better flexibility and lower volatility, making it suitable for applications requiring high-performance plasticizers .

Actividad Biológica

Bis(1-methylpentyl) phthalate (BMPP), a member of the phthalate family, is primarily used as a plasticizer in various industrial applications. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological activity of BMPP, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₈H₃₄O₄

- Molecular Weight : 302.47 g/mol

- CAS Number : 59431-97-9

- Structure : BMPP consists of a phthalate backbone with two 1-methylpentyl ester groups.

BMPP acts as an endocrine disruptor, which means it can interfere with hormonal functions in biological systems. The primary mechanisms include:

- Hormonal Disruption : BMPP can mimic or block hormones, particularly estrogen and testosterone, leading to reproductive and developmental issues.

- Metabolic Pathways : It may affect metabolic enzymes, altering lipid metabolism and promoting adipogenesis (fat cell formation).

Toxicological Effects

Research indicates that BMPP may have several adverse biological effects:

Reproductive Toxicity

- Case Study : In animal studies, exposure to BMPP resulted in reduced fertility rates and developmental abnormalities in offspring. A notable study highlighted significant decreases in testes weight and abnormal sperm morphology in male rats exposed to high doses of BMPP .

Developmental Toxicity

- Findings : BMPP exposure during critical periods of development has been linked to skeletal malformations and other developmental delays in laboratory animals. The lowest observed adverse effect level (LOAEL) was established at 100 mg/kg body weight per day based on decreased fetal viability .

Endocrine Disruption

- Mechanism : BMPP has been shown to bind to estrogen receptors, potentially leading to increased estrogenic activity in vivo. This can result in altered reproductive organ development and function .

Summary of Research Findings

Case Studies

- Reproductive Health Study : A cohort study evaluated the effects of phthalates on human reproductive health, finding correlations between high urinary phthalate levels (including BMPP) and decreased semen quality among men.

- Developmental Impact Assessment : Research conducted on pregnant rats showed that maternal exposure to BMPP led to significant fetal growth restriction and skeletal deformities, emphasizing the compound's teratogenic potential .

Propiedades

IUPAC Name |

dihexan-2-yl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-5-7-11-15(3)23-19(21)17-13-9-10-14-18(17)20(22)24-16(4)12-8-6-2/h9-10,13-16H,5-8,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAJCUPLBIEJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901334194 | |

| Record name | Dihexan-2-yl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901334194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59431-97-9 | |

| Record name | Dihexan-2-yl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901334194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.